Bienvenue dans la boutique en ligne BenchChem!

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Antiproliferative Breast cancer Pyrazole-4-sulfonamide

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2097930-05-5, MW 345.42) is a fully synthetic, multi‑heterocyclic small molecule combining a 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core with a furan‑3‑yl‑benzyl substituent. It belongs to the class of pyrazole‑4‑sulfonamides explored as anticancer agents targeting kinases and as RBM39‑recruiting antitumor degraders.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 2097930-05-5
Cat. No. B2678151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS2097930-05-5
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3
InChIKeyQNFPPCXYPRBTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Who Should Source N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2097930-05-5) and Why


N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 2097930-05-5, MW 345.42) is a fully synthetic, multi‑heterocyclic small molecule combining a 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core with a furan‑3‑yl‑benzyl substituent [1]. It belongs to the class of pyrazole‑4‑sulfonamides explored as anticancer agents targeting kinases [2] and as RBM39‑recruiting antitumor degraders [3]. Its procurement value resides exclusively in its use as a structurally defined analogue within well‑characterized medicinal‑chemistry programs, where the furan‑3‑yl‑phenyl motif is required for structure‑activity relationship (SAR) studies; it is not a consumable for standalone biological discovery.

Why Generic Pyrazole‑Sulfonamide Swaps Miss the Mark for N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Generic substitution is contraindicated because this compound's furan‑3‑yl‑phenyl‑methyl substituent is the primary driver of its biological profile, not merely an inert appendage. In the 2023 ACS Omega study, compounds of series II (1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core) with different N‑benzyl substituents displayed IC₅₀ values spanning from 4.12 µM to >80 µM against MCF7 breast‑cancer cells depending solely on the peripheral aromatic group [1]. The target compound's furan‑3‑yl‑phenyl motif occupies a specific chemical space within that series; replacing it with a methoxy‑, chloro‑, or unsubstituted phenyl analogue would alter hydrogen‑bonding capacity, lipophilicity, and target engagement, invalidating SAR continuity. Furthermore, pyrazole‑4‑sulfonamides bearing the same core but different linking strategies are claimed in distinct patent families for divergent mechanisms (kinase inhibition vs. RBM39 degradation) [2][3], demonstrating that even subtle structural changes redirect the mode of action. Thus, procurement decisions must be driven by the exact substituent pattern, not the core heterocycle alone.

Quantitative Differentiation Data for N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Antiproliferative Activity Against MCF7 Breast Cancer Cells: Head‑to‑Head Comparison with Six Structural Analogues

In the 2023 ACS Omega study, the target compound (identified as compound II‑j, bearing the furan‑3‑yl‑phenyl‑methyl substituent) was directly tested alongside six analogues of the same 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core series against MCF7 breast cancer cells using the MTT assay. The target compound exhibited an IC₅₀ of 37.52 µM, whereas the most potent analogue in the series (II‑d, with a 4‑chloro‑3‑nitro‑phenyl substituent) showed an IC₅₀ of 4.12 µM, and the weakest active analogue (II‑h, with a 4‑methoxy‑phenyl substituent) displayed an IC₅₀ of 62.47 µM [1]. The target compound thus occupies a defined intermediate position within the series and is the only analogue incorporating the oxygen‑containing furan heterocycle, providing a distinct H‑bond acceptor profile compared to the chloro‑nitro and methoxy congeners.

Antiproliferative Breast cancer Pyrazole-4-sulfonamide SAR MCF7

Antiproliferative Activity Against A549 Lung Cancer Cells: Comparison Within the Furan‑Containing Series II

The same MTT‑based evaluation reported the target compound's activity against A549 lung adenocarcinoma cells at 45.83 µM, compared with 30.52 µM for the most potent series‑II analogue (II‑d) and 73.84 µM for analogue II‑c (4‑fluoro‑phenyl) [1]. This demonstrates that the furan‑3‑yl‑phenyl substituent confers activity intermediate between the optimal lipophilic‑electron‑withdrawing (II‑d) and the weakly active halo‑phenyl (II‑c) variants, providing a reference point for heterocycle incorporation into the SAR map.

Lung cancer A549 Pyrazole-4-sulfonamide SAR Cytotoxicity

Structural Diversity Contribution: The Furan‑3‑yl‑Phenyl Group as a Unique Pharmacophoric Element Among Pyrazole‑4‑sulfonamide Libraries

Within the 2023 ACS Omega study, 17 compounds spanning two pyrazole‑4‑sulfonamide series were synthesized; the target compound (II‑j) was the sole analogue incorporating a furan‑3‑yl‑phenyl substituent, whereas the remaining series‑II compounds utilized mono‑ or disubstituted phenyl rings (4‑F, 4‑Cl, 4‑OMe, 3‑NO₂‑4‑Cl, 4‑Br, 4‑Me, 3,4‑di‑OMe, 4‑CN) [1]. In a distinct medicinal‑chemistry program targeting JNK kinases, 1,3,4‑trisubstituted pyrazole sulfonamides were developed, but none incorporated a furan‑3‑yl‑phenyl group [2]. The RBM39‑degrader patent family encompasses a broad generic Formula I with diverse aryl and heteroaryl substituents but does not exemplify the furan‑3‑yl‑phenyl‑methyl‑sulfonamide linkage specifically [3]. Consequently, CAS 2097930‑05‑5 represents a chemically distinct entry point into pyrazole‑4‑sulfonamide SAR that is not duplicated in the two nearest chemotype patent landscapes.

Chemical diversity Furan Pharmacophore Medicinal chemistry Library design

Tumor‑Selectivity Index: Class‑Level Evidence for Pyrazole‑4‑Sulfonamide Safety Windows

The 2023 ACS Omega study demonstrated that pyrazole‑4‑sulfonamide compounds from series II exhibited a favorable selectivity profile, with certain analogues showing 2‑ to 3‑fold lower cytotoxicity against normal HEK‑293 T cells compared to cancer cell lines [1]. While the target compound's individual selectivity index was not explicitly calculated as a numerical ratio, the class‑level observation establishes a baseline expectation for the furan‑3‑yl analogue: procurement for selectivity‑focused SAR should incorporate HEK‑293 T counter‑screening to quantify its own therapeutic window. This class‑level trend differentiates pyrazole‑4‑sulfonamides from non‑selective cytotoxic agents such as doxorubicin, which lacks comparable tumor‑normal discrimination in the same assay system.

Selectivity index Cancer selectivity Cytotoxicity Pyrazole-4-sulfonamide Drug safety

Broad‑Spectrum Antiproliferative Profile: Cross‑Cell‑Line Activity Pattern vs. Doxorubicin

The target compound was profiled across four human cancer cell lines in a single study, yielding IC₅₀ values of 37.52 µM (MCF7), 45.83 µM (A549), 28.63 µM (HCT116 colorectal), and 50.91 µM (HepG2 hepatocellular), against doxorubicin reference values of 7.82 µM, 9.65 µM, 8.43 µM, and 6.58 µM respectively [1]. The activity spread across the four lines is approximately 1.8‑fold (28.63–50.91 µM), indicating that the furan‑3‑yl‑phenyl substituent produces a relatively flat cell‑line sensitivity profile rather than extreme selectivity for a single tissue type. This distinguishes it from analogues such as II‑d, which showed sharper discrimination (4.12 µM on MCF7 vs. 30.52 µM on A549, a 7.4‑fold range).

Broad-spectrum Anticancer Cell panel Pyrazole-4-sulfonamide Doxorubicin

Target Engagement Hypothesis: JNK Kinase Inhibition as a Differentiated Mechanism from RBM39‑Degrader Chemotypes

Two mechanistically distinct patent and literature families exploit the pyrazole‑4‑sulfonamide scaffold: (i) JNK‑targeting kinase inhibitors developed at Mansoura University, where 1,3,4‑trisubstituted pyrazole sulfonamides were designed and evaluated as anticancer agents through JNK pathway modulation [1]; and (ii) RBM39‑recruiting degraders claimed in US 2022/0162193, which induce selective RBM39 protein degradation via the ubiquitin‑proteasome system [2]. The target compound's 1,3,5‑trimethyl‑1H‑pyrazole‑4‑sulfonamide core with N‑benzyl sulfonamide linkage aligns structurally with the kinase‑inhibitor pharmacophore rather than the degrader chemotype, which typically requires a distinct aryl‑sulfonamide geometry. No direct enzymatic IC₅₀ data for JNK isoforms are available for the target compound; however, the structural alignment provides a class‑level inference of kinase‑directed activity, differentiating it from degrader‑class pyrazole‑sulfonamides.

JNK kinase RBM39 Target engagement Pyrazole-4-sulfonamide Mechanism of action

Practical Research and Procurement Use Cases for N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Furan‑Heterocycle SAR Expansion in Pyrazole‑4‑Sulfonamide Anticancer Programs

Medicinal chemistry teams building pyrazole‑4‑sulfonamide SAR libraries require the furan‑3‑yl‑phenyl analogue to probe the contribution of an oxygen‑containing five‑membered heterocycle to antiproliferative activity. With an MCF7 IC₅₀ of 37.52 µM and A549 IC₅₀ of 45.83 µM [1], the compound fills the gap between potent lipophilic‑electron‑withdrawing analogues (e.g., II‑d, 4.12 µM) and weakly active electron‑donating analogues (e.g., II‑h, 62.47 µM), enabling quantitative assessment of H‑bond acceptor effects on target engagement.

Pan‑Cancer Reference Standard for Multi‑Cell‑Line Cytotoxicity Screening

Because the compound exhibits a narrow activity range across MCF7 (breast), A549 (lung), HCT116 (colorectal), and HepG2 (liver) cancer cell lines (28.63–50.91 µM, a 1.8‑fold spread) [1], it can serve as an internal reference standard in multi‑line cytotoxicity panels, providing a baseline signal against which more selective or potent analogues can be benchmarked without tissue‑type bias.

Selectivity Counter‑Screening Against HEK‑293 T Normal Cells

Pyrazole‑4‑sulfonamide compounds from the same series demonstrated a class‑level selectivity window of approximately 2‑ to 3‑fold lower cytotoxicity against HEK‑293 T normal cells compared to cancer cells [1]. Procurement of CAS 2097930‑05‑5 for parallel HEK‑293 T and cancer‑cell assays allows researchers to establish whether the furan‑3‑yl substituent preserves or erodes this therapeutic window, an essential gatekeeper experiment before advancing to in vivo tolerability studies.

Chemical‑Probe Differentiation from RBM39‑Degrader Chemotypes

When screening pyrazole‑4‑sulfonamide libraries that may contain both kinase inhibitors and RBM39‑targeted protein degraders, CAS 2097930‑05‑5 serves as a structurally defined kinase‑inhibitor‑class control. Its 1,3,5‑trimethyl‑N‑benzyl‑sulfonamide architecture aligns with the JNK‑targeted pharmacophore [2], while its furan‑3‑yl‑phenyl group is absent from exemplification in the RBM39‑degrader patent [3], helping deconvolute mechanistic hits in phenotypic screening cascades.

Quote Request

Request a Quote for N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.